12-Aminododecane-1-sulfonic acid

Beschreibung

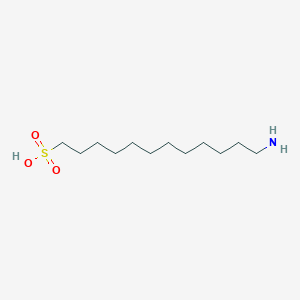

Structure

3D Structure

Eigenschaften

IUPAC Name |

12-aminododecane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJQLHPIYXQDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCS(=O)(=O)O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604003 | |

| Record name | 12-Aminododecane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160799-46-2 | |

| Record name | 12-Aminododecane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 12 Aminododecane 1 Sulfonic Acid

Established and Emerging Synthetic Methodologies for 12-Aminododecane-1-sulfonic Acid

The synthesis of this compound, a molecule featuring a long alkyl chain with both an amino and a sulfonic acid functional group, can be approached through various strategic pathways. These methods focus on the efficient and controlled introduction of the required functionalities onto a dodecane (B42187) backbone.

Functionalization Strategies Employing Dodecylamine (B51217) or Related Alkyl Chains

A primary strategy for the synthesis of this compound involves the use of dodecylamine as a starting material. nanochemres.orgqualitas1998.netscienceasia.orgnih.gov This approach leverages the readily available long alkyl chain and focuses on the introduction of the sulfonic acid group at the terminal position. One common method involves the co-condensation of a silane (B1218182) precursor, which carries the sulfonic acid group, with a silica (B1680970) source in the presence of dodecylamine acting as a template. nanochemres.orgqualitas1998.net

Another approach involves the direct sulfonation of a suitable dodecyl precursor. For instance, alkylsulfonic acids can be prepared by the sulfoxidation of alkanes, where the alkane is irradiated with a mixture of sulfur dioxide and oxygen. wikipedia.org This method is utilized industrially for the production of surfactants. wikipedia.org Additionally, terminal alkenes can be converted to alkane sulfonic acids through the addition of bisulfite. wikipedia.org Alkyl halides can also be alkylated by bisulfite to yield sulfonic acids. wikipedia.org

The synthesis of related N-alkylaminomethanesulfonic acids has been achieved through the reaction of primary or secondary amines with a formaldehyde/sodium hydrogensulfite addition compound in an aqueous solution. beilstein-journals.org While this method describes the introduction of a one-carbon spacer between the amino and sulfonic acid groups, the principle of reacting an amine with a sulfonating agent is a key concept. beilstein-journals.org

Controlled Introduction of Amino and Sulfonic Acid Moieties onto Organic Scaffolds

The controlled introduction of both amino and sulfonic acid groups onto an organic scaffold is crucial for the synthesis of this compound. This can be achieved through a stepwise functionalization process. For instance, a bifunctional molecule containing a leaving group at one end and a protected amine at the other could be reacted with a sulfonating agent. Subsequent deprotection of the amine would yield the desired product.

A general method for preparing sulfonic acids involves the oxidation of thiols. wikipedia.org In the context of this compound, this would entail starting with 12-amino-1-dodecanethiol and oxidizing the thiol group to a sulfonic acid. The biosynthesis of taurine (B1682933) follows a similar pathway. wikipedia.org

Furthermore, methods have been developed for the functionalization of silica with both amine and sulfonic acid groups, which can exist as a cooperative system. nanochemres.org This involves first functionalizing the silica with an aminopropyltriethoxysilane (ATPS) followed by sulfonation of the amine groups with chlorosulfonic acid. nanochemres.org

Optimization of Reaction Conditions for High Purity and Yield

Optimizing reaction conditions is critical to achieve high purity and yield in the synthesis of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.

For instance, in the synthesis of sulfonylated products, the choice of solvent can significantly impact the reaction yield. researchgate.net In one study, performing a reaction in tetrahydrofuran (B95107) (THF) resulted in a high yield, while other solvents hampered product formation to varying degrees. researchgate.netresearchgate.net The concentration of reagents and the reaction atmosphere (e.g., open air, oxygen balloon, or argon atmosphere) are also crucial factors. researchgate.net It has been shown that using an oxygen balloon can significantly increase the yield of sulfonylated products. researchgate.net

The choice of the sulfonating or halogenating agent can also be optimized. For example, in the synthesis of sulfonyl chlorides, N-chlorosuccinimide (NCS) was found to be optimal, providing a near-quantitative yield. researchgate.net N-bromosuccinimide (NBS) also proved effective, while N-iodosuccinimide (NIS) did not yield the desired product. researchgate.net

Microwave irradiation has been employed to accelerate reactions, such as the synthesis of sulfonamides from sulfonic acids or their sodium salts, leading to good functional group tolerance and high yields. organic-chemistry.org

Derivatization Reactions of this compound

The bifunctional nature of this compound, possessing both a primary amine and a sulfonic acid group, allows for a variety of derivatization reactions at either or both functionalities. These reactions are essential for modifying the compound's properties and for its incorporation into larger molecular structures.

Reactivity at the Amine Functionality: Amidation, Acylation, and Alkylation Reactions

The primary amine group in this compound is a nucleophilic center and can readily undergo reactions typical of amines.

Amidation and Acylation: The amine can react with carboxylic acids, acid chlorides, or anhydrides to form amides. This process, known as acylation, is a common method for protecting the amine group or for linking the molecule to other structures. The reaction with an acid chloride, for example, would proceed via nucleophilic acyl substitution. The reactivity of the amine allows for the formation of a stable amide bond.

Alkylation: The amine can also be alkylated by reacting with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, leading to secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts. Alkylation can modify the steric and electronic properties of the amine group. The Friedel-Crafts alkylation, a reaction involving the alkylation of aromatic rings, provides a broader context for alkylation reactions in organic synthesis. science.gov

Reactions Involving the Sulfonic Acid Group: Esterification, Salt Formation, and Anhydride Derivatization

The sulfonic acid group is a strong acid and its reactivity is centered around the acidic proton and the sulfonyl group.

Esterification: Sulfonic acids can be converted to sulfonic acid esters (sulfonates). wikipedia.org This can be achieved by reacting the sulfonic acid with an alcohol, often in the presence of a dehydrating agent or by using a more reactive derivative of the sulfonic acid, such as a sulfonyl chloride. wikipedia.orgmasterorganicchemistry.com The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, provides a general principle for ester formation. masterorganicchemistry.com Sulfonic acid esters can also be prepared by the alcoholysis of sulfonyl chlorides. wikipedia.org Another method involves the reaction of sulfonic acids with trialkyl orthoformates. mdma.ch

Salt Formation: As a strong acid, this compound readily reacts with bases to form sulfonate salts. google.com This is a simple acid-base reaction where the proton of the sulfonic acid is transferred to the base. The resulting salt has different solubility properties compared to the free acid. The formation of sodium salts of sulfonic acids is a common practice. merckmillipore.commerckmillipore.com

Anhydride Derivatization: While less common than esterification or salt formation, sulfonic acids can be converted to sulfonic anhydrides. This typically involves the reaction of a sulfonic acid with a strong dehydrating agent.

Selective Functionalization of Dual Reactive Sites

The presence of both a nucleophilic amino group and an acidic sulfonic acid group in this compound necessitates strategic approaches for selective functionalization. The differential reactivity of these two sites can be exploited under various reaction conditions, or through the use of protecting groups, to achieve desired chemical modifications.

The amino group, being a primary amine, readily undergoes common reactions such as acylation, alkylation, and sulfonylation. For instance, it can be acylated to form amides. This has been demonstrated in the synthesis of complex macrocycles where this compound is coupled with an activated carboxylic acid, typically in the presence of a base like triethylamine (B128534) in a polar aprotic solvent such as dimethylformamide (DMF).

Conversely, the sulfonic acid group is a non-nucleophilic, strongly acidic moiety. Its functionalization generally requires conversion into a more reactive intermediate, such as a sulfonyl chloride. This transformation can be achieved using reagents like thionyl chloride or phosphorus pentachloride. However, the presence of the amine, a potential nucleophile, complicates this direct conversion.

To achieve true selectivity, a protection-deprotection strategy is often essential. The amine can be protected with common protecting groups like tert-butyloxycarbonyl (Boc) or a tosyl (Ts) group. The Boc group is favored for its ease of removal under acidic conditions, while the tosyl group offers robustness against a wider range of reaction conditions but requires harsher methods for cleavage.

For the sulfonic acid group, protection is less common but can be achieved by converting it into a sterically hindered ester, such as a neopentyl ester. These esters are resistant to many nucleophilic and acidic conditions but can be cleaved under specific, mild conditions, thus regenerating the sulfonic acid. The choice of protecting groups for both the amine and sulfonic acid would depend on the desired reaction sequence and the compatibility of the reagents.

A hypothetical selective functionalization is presented in the table below, illustrating the strategic use of protecting groups.

| Target Modification | Amine Protection | Sulfonic Acid Reaction | Amine Deprotection | Resulting Product |

| Sulfonamide Formation | Boc Anhydride | 1. Thionyl Chloride 2. Secondary Amine | Trifluoroacetic Acid | N-substituted 12-aminododecanesulfonamide |

| Sulfonate Ester Formation | Tosyl Chloride | Neopentyl Alcohol, DCC | Reductive Cleavage (e.g., Na/NH₃) | Neopentyl 12-aminododecanesulfonate |

Mechanistic Insights into Chemical Transformations Involving this compound

Elucidation of Reaction Mechanisms in Zwitterionic Environments

The zwitterionic nature of this compound, where the amino group is protonated (–NH₃⁺) and the sulfonic acid group is deprotonated (–SO₃⁻), significantly influences its reaction mechanisms. In the solid state and in highly polar solvents, this intramolecular acid-base equilibrium is dominant. The presence of these charged centers can affect reaction rates and pathways compared to non-zwitterionic analogues.

For reactions involving the amino group, such as acylation, the actual reactive species is the small concentration of the unprotonated amine in equilibrium with the zwitterion. The rate of such reactions can, therefore, be highly dependent on the pH of the medium. In basic conditions, the equilibrium shifts towards the unprotonated amine, increasing its nucleophilicity and accelerating the reaction.

Computational studies on simpler amino acids have shown that the zwitterionic form can participate in unique, hydrogen-bond-facilitated transition states, which may lower the activation energy for certain reactions. While specific studies on this compound are not prevalent, it is reasonable to infer that similar effects would be at play, with the long alkyl chain potentially influencing the conformation and accessibility of the reactive sites.

Kinetic Studies of Derivatization and Formation Reactions

Kinetic studies on the derivatization and formation of this compound are not widely reported in the literature. However, by examining related systems, we can infer the kinetic parameters that would likely govern its reactions.

The formation of amides from the amino group would be expected to follow second-order kinetics, being first order in both the amine and the acylating agent. A general rate law can be expressed as:

Rate = k[R-NH₂][Acylating Agent]

The rate constant, k, would be highly dependent on temperature, solvent polarity, and pH. The table below presents hypothetical kinetic data for the acylation of this compound under different conditions, based on general principles of amidation reactions.

| Acylating Agent | Solvent | Temperature (°C) | pH | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

| Acetyl Chloride | Dichloromethane | 25 | 8 | 1.5 x 10⁻² |

| Acetic Anhydride | DMF | 25 | 8 | 8.0 x 10⁻³ |

| Acetyl Chloride | Dichloromethane | 50 | 8 | 4.5 x 10⁻² |

| Acetyl Chloride | Dichloromethane | 25 | 10 | 3.0 x 10⁻² |

The hydrolysis of the sulfonic acid group, a potential side reaction during certain synthetic manipulations, has been studied for related aromatic aminosulfonic acids. These studies have shown that the reaction is acid-catalyzed and that the rate is influenced by the position of the substituents. For this compound, the rate of any potential desulfonation would likely be slow under typical synthetic conditions but could be accelerated at high temperatures and in strongly acidic media.

The study of the kinetics of reactions involving this compound would provide valuable data for optimizing synthetic protocols and for understanding the fundamental reactivity of this bifunctional molecule.

Supramolecular Architectures and Self Assembly Driven by 12 Aminododecane 1 Sulfonic Acid

Principles of Self-Assembly in Zwitterionic and Amphiphilic Systems

The self-assembly of amphiphilic molecules like 12-Aminododecane-1-sulfonic acid is a spontaneous process driven by the tendency to minimize unfavorable interactions between the hydrophobic alkyl chains and the aqueous solvent, a phenomenon known as the hydrophobic effect. phospholipid-research-center.com In an aqueous environment, the water molecules arrange themselves into ordered cage-like structures around the hydrophobic tails, which is entropically unfavorable. phospholipid-research-center.com To counteract this, the amphiphilic molecules aggregate, sequestering their hydrophobic tails away from the water and exposing their hydrophilic headgroups to the solvent. nih.govplos.org

This process leads to the formation of various aggregate structures, such as spherical or cylindrical micelles and bilayer vesicles. phospholipid-research-center.comfortunejournals.com The specific morphology of the resulting aggregate is largely determined by the molecular geometry of the amphiphile, which can be predicted by the critical packing parameter (P). This parameter relates the volume of the hydrophobic tail (V), the cross-sectional area of the headgroup (a), and the critical length of the tail (lc). phospholipid-research-center.com

As a zwitterionic amphiphile, this compound features both a positive (aminium) and a negative (sulfonate) charge within its headgroup. This zwitterionic nature significantly influences its self-assembly behavior. Unlike ionic surfactants, zwitterionic surfactants often exhibit lower critical micelle concentrations (CMCs) and can form more stable and diverse structures due to the potential for strong, directional intermolecular interactions. rsc.orgmonash.edu The presence of both charges can reduce electrostatic repulsion between headgroups, allowing for closer packing and influencing the curvature of the resulting aggregates. acs.org

Investigation of Non-Covalent Interactions Governing Assembly

The formation and stability of supramolecular structures from this compound are dictated by a combination of non-covalent interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions.

The primary driving force for the self-assembly of this compound in water is the hydrophobic effect, which promotes the aggregation of the dodecyl (C12) chains. phospholipid-research-center.com The length of the alkyl chain significantly impacts the stability and size of the resulting micelles. Longer alkyl chains generally lead to lower CMCs and larger aggregation numbers due to stronger hydrophobic interactions. plos.org

The packing of the C12 chains within the core of the aggregate is a critical determinant of its morphology. The geometry of the alkyl chains and how they fill space influences the curvature of the aggregate interface. rsc.org For instance, the transition from spherical to cylindrical micelles is often associated with changes in the effective packing of the hydrocarbon tails. acs.org In zwitterionic surfactants, the reduced electrostatic repulsion at the interface allows for more efficient packing of the alkyl chains compared to their ionic counterparts.

To illustrate the effect of the alkyl chain and headgroup on micellization, the following table presents the critical micelle concentration (CMC) for various C12 surfactants.

| Surfactant | Headgroup | CMC (mM) | Temperature (°C) | Comments |

| Sodium Dodecyl Sulfate (SDS) | Anionic (Sulfate) | 8.2 | 25 | A common anionic surfactant. researchgate.net |

| Dodecyltrimethylammonium Bromide (DTAB) | Cationic (Quaternary Ammonium) | 15.6 | 25 | A common cationic surfactant. |

| N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS) | Zwitterionic (Sulfobetaine) | 2.1 | 25 | A zwitterionic surfactant with a similar headgroup structure. rsc.org |

| 1-dodecyl-3-methylimidazolium dodecylsulfonate | Ionic Liquid Surfactant | ~1.0 | 25 | An example of a surface-active ionic liquid. researchgate.net |

This table is illustrative and provides context for the expected CMC range of this compound based on surfactants with similar hydrophobic tails.

As this compound is a purely aliphatic compound, π-π stacking interactions are not a factor in its self-assembly. However, if this molecule were to be derivatized with aromatic moieties, for example, by attaching a phenyl group to the alkyl chain or the amino group, then π-π stacking could become a significant structure-directing force. rsc.orgrsc.org In such hypothetical derivatives, the aromatic rings could stack in an ordered fashion, contributing to the stability and dictating the morphology of the resulting supramolecular aggregates.

Design and Fabrication of Ordered Supramolecular Aggregates

The rational design of ordered supramolecular aggregates from amphiphilic molecules like this compound hinges on controlling the non-covalent interactions that govern their assembly. acs.org By modifying the molecular structure or adjusting the environmental conditions, it is possible to tune the resulting supramolecular architectures. bohrium.com

One common strategy is to alter the solution conditions such as pH, ionic strength, or temperature. For a zwitterionic amphiphile, changes in pH can alter the protonation state of the headgroup, thereby modifying the electrostatic interactions and influencing the aggregate morphology. frontiersin.org The addition of salt can screen electrostatic interactions, which can also lead to transitions in aggregate shape. aip.org

Another approach involves the co-assembly of the primary amphiphile with other molecules. For instance, mixing oppositely charged surfactants or polymers can lead to the formation of novel, highly stable structures due to strong electrostatic attraction. nih.gov The incorporation of other amphiphiles can also modulate the packing parameter, allowing for the formation of a wider range of morphologies.

The fabrication of these aggregates typically involves dissolving the amphiphile in a suitable solvent (often water or an aqueous buffer) at a concentration above its CMC. The system is then allowed to equilibrate, during which time the molecules spontaneously self-assemble into their thermodynamically preferred structures. Techniques such as solvent evaporation, controlled cooling, or pH jumps can also be employed to guide the assembly process towards specific, kinetically trapped, yet stable, morphologies. nih.gov The resulting structures can be characterized using a variety of techniques including microscopy (e.g., TEM, SEM) and scattering methods (e.g., SAXS, SANS) to determine their size, shape, and internal organization. nih.gov

Formation and Characterization of Vesicular and Micellar Structures

In aqueous solutions, amphiphilic molecules like this compound are expected to spontaneously self-assemble into various structures once a critical aggregation concentration is reached. The geometry of these aggregates is largely determined by the packing parameter of the molecule.

Micelles: At lower concentrations or under specific pH conditions that modulate the charge of the headgroups, the formation of spherical or rod-like micelles is anticipated. In these structures, the hydrophobic dodecane (B42187) chains would form a core, shielded from the aqueous environment, while the charged amino and sulfonate groups would populate the surface.

Vesicles: Given the presence of a long alkyl chain, the formation of bilayer vesicles is also highly probable. These are hollow spheres composed of a lipid bilayer, with the hydrophobic tails facing inward and the hydrophilic heads facing both the aqueous interior and the exterior solution. The stability and size of such vesicles would be influenced by factors like pH, ionic strength, and temperature, which affect the electrostatic interactions between the zwitterionic headgroups. While direct studies on vesicles formed exclusively from this compound are scarce, the behavior of similar amphiphiles suggests that these structures would be dynamic and potentially responsive to environmental cues.

Characterization of these assemblies would typically involve techniques such as transmission electron microscopy (TEM) for visualization, dynamic light scattering (DLS) to determine size distribution, and small-angle X-ray or neutron scattering (SAXS/SANS) to probe the internal structure.

Fabrication of Self-Assembled Gels and Fibers

Under conditions of higher concentration or through the introduction of specific counterions or solvents, the one-dimensional growth of self-assembled structures can be favored, leading to the formation of gels and fibers.

Gels: The entanglement of long, cylindrical or worm-like micelles can lead to the formation of a viscoelastic gel. The zwitterionic nature of this compound could contribute to the formation of a robust hydrogen-bonding network between the headgroups, further stabilizing the gel structure.

Fibers: Anisotropic interactions, such as directional hydrogen bonding and van der Waals forces between the alkyl chains, can promote the linear aggregation of molecules into well-defined fibers. These fibrous structures can exhibit a high aspect ratio and contribute to the gelation of the solvent at very low concentrations. The specific morphology of these fibers would be highly dependent on the precise self-assembly conditions.

Development of Hierarchical Supramolecular Materials

Hierarchical self-assembly involves the spontaneous organization of matter into structures on multiple length scales. For a molecule like this compound, this could manifest as the organization of primary self-assembled structures (micelles or vesicles) into more complex, ordered superstructures.

For instance, vesicles could align into chains or pack into ordered arrays. Similarly, self-assembled fibers could bundle together to form larger cables or align to create liquid crystalline phases. The development of such hierarchical materials is a frontier in materials science, with potential applications in areas like templating, catalysis, and biomedicine. The zwitterionic headgroup of this compound offers a handle for directing this hierarchical organization through specific non-covalent interactions.

Dynamic Supramolecular Systems Incorporating this compound

The non-covalent nature of the interactions holding supramolecular assemblies together makes them inherently dynamic and often responsive to external stimuli.

Stimuli-Responsive Assembly and Disassembly

The self-assembly of this compound would be expected to be highly responsive to changes in pH due to the presence of both an acidic (sulfonic acid) and a basic (amino) group.

pH-Responsiveness: At low pH, the amino group will be protonated (-NH₃⁺), while at high pH, the sulfonic acid group will be deprotonated (-SO₃⁻). In the isoelectric point range, the molecule will exist as a zwitterion. These changes in charge will significantly alter the electrostatic interactions between the headgroups, leading to transitions between different types of aggregates (e.g., from vesicles to micelles) or the complete disassembly of the structures. This pH-responsive behavior is a hallmark of "smart" materials.

Other potential stimuli could include temperature, which affects the hydrophobic interactions, and the addition of specific ions that could screen electrostatic interactions or bind to the headgroups.

Molecular Recognition and Host-Guest Chemistry

The functional groups of this compound make it an interesting candidate for molecular recognition and host-guest chemistry, particularly when incorporated into larger assemblies.

Host-Guest Interactions: The self-assembled structures, such as micelles and vesicles, can encapsulate guest molecules within their hydrophobic cores or at the hydrophilic-hydrophobic interface. The sulfonic acid and amino groups on the surface of these assemblies can act as specific binding sites for complementary guest molecules through electrostatic interactions, hydrogen bonding, or a combination thereof.

Functionalized Macrocycles: Research has shown the use of this compound to functionalize macrocycles. acs.org In such contexts, the dodecyl chain provides a hydrophobic tether, while the sulfonate group can engage in specific recognition events, for example, with biological targets. This highlights its role as a versatile building block for creating complex host molecules with tailored recognition properties.

Advanced Materials Science Applications of 12 Aminododecane 1 Sulfonic Acid Derivatives

Role as a Monomer and Building Block in Polymer Science

As a building block, 12-aminododecane-1-sulfonic acid imparts both hydrophilicity and ionic character to polymer structures. Its long aliphatic chain provides flexibility and can influence the morphology of the resulting materials, while its zwitterionic end groups are key to creating materials with high charge density and specific ion-conduction properties.

Homopolymerization and Copolymerization Strategies for this compound

Direct homopolymerization of this compound via common chain-growth mechanisms is not widely reported in the literature. The presence of both a nucleophilic amine and an acidic sulfonate group in the same molecule can lead to complex acid-base interactions that may interfere with conventional polymerization catalysts and initiators.

However, it can be polymerized through step-growth polymerization, specifically polycondensation. The amine group can react with a carboxylic acid group on another monomer to form an amide bond, resulting in a polyamide. If copolymerized with a dicarboxylic acid, it would form a polyamide with pendant sulfonic acid groups along the chain. Similarly, it could be copolymerized with other monomers containing functional groups reactive toward amines, such as epoxides or isocyanates.

Post-Polymerization Functionalization Using this compound

A more common and versatile strategy for incorporating this compound into a polymer is through post-polymerization functionalization. This method involves first synthesizing a polymer backbone with reactive pendant groups and then attaching the aminosulfonic acid. The primary amine of this compound can readily react with various functional groups on a precursor polymer, such as:

Activated Esters: Polymers containing N-hydroxysuccinimide (NHS) esters can react with the amine to form stable amide bonds.

Acyl Chlorides: The amine group can react with acyl chloride functionalities on a polymer to yield a polyamide.

Epoxides: The amine can open the epoxide ring on a polymer backbone, forming a hydroxyl group and a carbon-nitrogen bond.

This approach has been demonstrated in the functionalization of macrocycles, where a calix google.comarene derivative activated with an NHS group was reacted with this compound to attach the C12 sulfonate arm. acs.org This strategy allows for precise control over the degree of functionalization and the final properties of the material. acs.org

Synthesis of Zwitterionic Polymers for Enhanced Hydrophilicity and Charge Density

Incorporating this compound into a polymer backbone results in a zwitterionic polymer. Zwitterionic materials contain an equal number of positive and negative charges, making them highly hydrophilic and giving them unique anti-fouling properties. In this case, the sulfonic acid group (–SO₃⁻) provides a permanent negative charge, while the amine group (–NH₂) can be protonated to form an ammonium (B1175870) cation (–NH₃⁺), providing a positive charge.

The resulting high density of ion pairs along the polymer chain leads to strong interactions with water molecules, creating a tightly bound hydration layer. This layer acts as a physical and energetic barrier, preventing the non-specific adsorption of proteins, cells, and other biomolecules. The long, flexible dodecane (B42187) spacer can also influence the spatial arrangement of the zwitterionic groups, potentially enhancing their anti-fouling efficacy.

Applications in Ion-Conducting Polymers and Proton Exchange Membranes

The sulfonic acid group is a key functional moiety for facilitating ion transport, particularly proton transport. When polymers are functionalized with this compound, the resulting material can be used in electrochemical applications like proton exchange membranes (PEMs) for fuel cells.

In a PEM, the sulfonic acid groups provide sites for protons (H⁺) to "hop" through the membrane from the anode to the cathode. For a membrane to be effective, it needs to have high proton conductivity, good mechanical strength, and low fuel crossover. The key characteristics are summarized in the table below.

| Component of Moiety | Function in PEM | Resulting Property |

|---|---|---|

| Sulfonic Acid Group (-SO₃H) | Provides acidic sites for proton dissociation and transport. | Enhances proton conductivity. |

| Amine Group (-NH₂) | Can form hydrogen bonds, contributing to the formation of hydrophilic domains and water retention. | Improves membrane hydration, which is crucial for proton transport. |

| Dodecane Chain (-C₁₂H₂₄-) | Acts as a flexible spacer, potentially creating organized hydrophilic/hydrophobic phase separation. | Influences the morphology of proton-conducting channels and provides mechanical stability. |

These polymers can also function as single-ion conducting polymer electrolytes in lithium-ion batteries. By tethering the sulfonate anion to the polymer backbone, only the lithium cations are mobile, which can improve battery efficiency and suppress the formation of dendrites.

Surface and Interface Engineering Applications

The distinct functional groups at opposite ends of a long alkyl chain make this compound an ideal candidate for modifying the properties of surfaces and interfaces.

Creation of Functionalized Surfaces via Self-Assembled Monolayers (SAMs) of this compound

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. The structure of this compound is well-suited for SAM formation. One of the terminal groups (amine or sulfonate) can act as an anchor to bind to a specific substrate, while the long dodecane chain provides the van der Waals interactions necessary for the molecules to pack into a dense, ordered layer. The other terminal group is then exposed at the surface, defining its chemical properties.

For example, the amine group could anchor to gold or platinum surfaces, or the sulfonate head group could bind to metal oxide surfaces like silica (B1680970) (SiO₂), titania (TiO₂), or alumina (B75360) (Al₂O₃). The result would be a surface terminated with zwitterionic character due to the presence of both –NH₃⁺ and –SO₃⁻ groups. Such a surface would be expected to be highly hydrophilic and exhibit excellent resistance to biofouling.

| SAM Component | Description | Contribution to Surface Properties |

|---|---|---|

| Anchor Group | The terminal group that binds to the substrate (e.g., -NH₂ or -SO₃H). | Determines substrate specificity and stability of the monolayer. |

| Alkyl Chain | The twelve-carbon (dodecane) backbone. | Drives the self-assembly process through intermolecular forces, creating an ordered and dense layer. |

| Terminal Group | The functional group exposed at the surface-environment interface. | Creates a zwitterionic surface that is highly hydrophilic and resistant to non-specific protein adsorption. |

Modulation of Surface Wettability, Adhesion, and Lubricity

The ability to control the properties of a material's surface is critical for a vast array of applications. Derivatives of this compound can be employed to precisely tune surface characteristics such as wettability, adhesion, and lubricity.

The amphiphilic structure of these molecules allows them to self-assemble at interfaces, altering the surface energy. For instance, by grafting these molecules onto a substrate, the long dodecane chains can create a hydrophobic surface, repelling water. Conversely, the orientation of the polar amino-sulfonic acid groups towards the exterior can induce hydrophilicity. This tunable wettability is crucial for applications ranging from anti-fouling coatings to microfluidic devices.

In terms of adhesion, the amino and sulfonic acid functionalities can form strong ionic or covalent bonds with various substrates. This enhances the adhesion of subsequent layers, such as polymer coatings or thin films. For example, the use of aminododecane derivatives has been noted in promoting the adhesion of polyurethane compositions to a variety of surfaces. google.comgoogleapis.com

Furthermore, the long alkyl chains of these derivatives can act as lubricating layers at the molecular level. When adsorbed onto a surface, these chains can reduce the coefficient of friction, thereby improving the lubricity of the material. This is particularly relevant in the development of low-friction coatings for mechanical components and in formulations for industrial lubricants. For instance, a steam turbine lubricating oil composition has been described that includes a 1,2,4-triazole (B32235) derivative compounded with an aminododecane salt to enhance wear-resistant and load-bearing properties. google.com

Electrochemical Surface Modification and Electrodeposition Enhancements

The ionic nature of the sulfonic acid group and the reactivity of the amine group in this compound derivatives make them valuable in electrochemical applications. They can be used to modify electrode surfaces, influencing electrochemical reactions and improving the quality of electrodeposited films.

These derivatives can be electrostatically adsorbed or covalently bonded to electrode surfaces, creating a self-assembled monolayer (SAM). researchgate.net Such a modified electrode can exhibit altered electron transfer kinetics and can be used to selectively detect certain analytes. For example, a glassy carbon electrode modified with poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) has demonstrated catalytic properties towards the electrochemical determination of amoxicillin. d-nb.info The modification of electrode surfaces with sulfonic acid-containing polymers can lead to improved conductivity and a larger effective surface area. d-nb.info

Nanotechnology and Nanomaterials Integration

The integration of this compound derivatives with nanomaterials opens up new avenues for creating functional nanostructures with tailored properties.

Functionalization of Inorganic and Organic Nanoparticles with this compound Derivatives

The functionalization of nanoparticles with these derivatives is a key strategy to improve their stability, dispersibility, and biocompatibility. nih.govmdpi.com The amino or sulfonic acid group can be used to covalently or non-covalently attach the molecule to the surface of various nanoparticles, including gold, silver, silica, and iron oxide. mdpi.comdovepress.com

The long dodecane tail then provides a steric barrier, preventing the aggregation of the nanoparticles in solution. The terminal sulfonic acid groups can render the nanoparticles highly dispersible in aqueous media due to electrostatic repulsion. acs.org This is crucial for applications in drug delivery, bio-imaging, and catalysis, where stable nanoparticle suspensions are required. For example, gold and silver nanoparticles functionalized with sulfonic compounds have been investigated for their antiviral activity. mdpi.com

| Nanoparticle Type | Functionalizing Agent | Application | Research Finding |

| Gold Nanoparticles (AuNPs) | 11-mercaptoundecane-1-sulfonate | Antiviral Therapy | Sulfonated-functionalized nanoparticles exhibit virustatic effects. mdpi.com |

| Silver Nanoparticles (AgNPs) | Sulfonic compounds | Antiviral Therapy | The type of ligand influences the antiviral activity of the metallic nanoparticle conjugates. mdpi.com |

| Polystyrene Nanoparticles | Sulfonic acid | Cellular Uptake Studies | Surface charge of nanoparticles plays a key role in cellular uptake efficiency. nih.gov |

| Silica Nanoparticles (SiO2) | Amino-functionalization | Superhydrophobic films | Sequential deposition with epoxy-functionalized nanoparticles creates superhydrophobic surfaces. acs.org |

Directed Assembly of Nanoscale Materials through Supramolecular Interactions

The self-assembly of this compound derivatives can be harnessed to direct the organization of nanoscale materials into well-defined architectures. nih.govnih.govresearchgate.net The non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, between the amphiphilic molecules can lead to the formation of micelles, bilayers, and other supramolecular structures.

These structures can then serve as templates or scaffolds for the directed assembly of nanoparticles, nanotubes, or nanowires. nih.govnih.gov For instance, the ionic headgroups can attract and align charged nanoparticles, while the hydrophobic tails can create channels for the organization of other nanomaterials. This bottom-up approach to nanofabrication is a cost-effective way to create complex and functional nanodevices for applications in electronics, photonics, and sensing. nih.govnih.gov DNA-mediated assembly, which relies on specific molecular recognition, is a powerful strategy for the precise and programmable engineering of nanomaterials. sciopen.com

Development of Advanced Materials with Tunable Mechanical and Optical Properties

By incorporating this compound derivatives into materials, it is possible to tune their mechanical and optical properties. The long alkyl chains can act as plasticizers, increasing the flexibility and processability of polymers. The ionic cross-linking between the sulfonic acid groups can enhance the mechanical strength and thermal stability of the material.

The ability to form ordered structures through self-assembly can also influence the optical properties of the material. For example, the periodic arrangement of these molecules can create photonic bandgaps, leading to materials with structural color. Furthermore, the functionalization of plasmonic nanoparticles with these derivatives can be used to tune their surface plasmon resonance, which is critical for applications in sensing and optoelectronics. For instance, the adsorption of aromatic molecules like pyrene (B120774) derivatives onto graphene can be used to create composites with tunable electronic properties. researchgate.net

Composites and Hybrid Materials Incorporating this compound

The incorporation of this compound and its derivatives into composite and hybrid materials can lead to synergistic effects and enhanced performance. These molecules can act as compatibilizers, improving the interfacial adhesion between dissimilar materials, such as an inorganic filler and a polymer matrix.

For example, in a polymer-clay nanocomposite, the amino group can intercalate into the clay galleries, while the dodecane tail can interact with the polymer matrix, leading to a well-dispersed and exfoliated structure with improved mechanical and barrier properties. Similarly, these derivatives can be used to create organic-inorganic hybrid materials where the sulfonic acid group can interact with a metal oxide precursor during a sol-gel process, resulting in a covalently linked hybrid material with controlled morphology and properties. The use of hybrid urethane-acrylate polymers demonstrates a method for achieving desirable properties through the incorporation of different polymer types. googleapis.com

Catalytic Roles and Applications of 12 Aminododecane 1 Sulfonic Acid

Homogeneous and Heterogeneous Acid Catalysis Mediated by the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a powerful Brønsted acid, capable of donating a proton to initiate a wide array of acid-catalyzed reactions. mdpi.com Depending on its physical form, 12-aminododecane-1-sulfonic acid could operate in either homogeneous or heterogeneous catalytic systems.

In a soluble form, it can act as a homogeneous acid catalyst in reactions such as esterification, hydrolysis, and alkylation. mdpi.com The long dodecane (B42187) chain may enhance its solubility in nonpolar organic solvents, a desirable trait for many organic transformations.

When immobilized on a solid support, such as silica (B1680970) or a polymer resin, it can serve as a heterogeneous acid catalyst . nih.gov This approach offers significant advantages, including simplified catalyst recovery and recycling, which are crucial for developing sustainable chemical processes. mdpi.com The long alkyl chain could act as a flexible spacer, potentially improving the accessibility of the catalytic sulfonic acid sites. researchgate.net

Table 1: Potential Acid-Catalyzed Reactions Using a Sulfonic Acid Catalyst

| Reaction Type | Substrates | Product | Potential Catalyst Phase |

| Esterification | Carboxylic Acid + Alcohol | Ester + Water | Homogeneous/Heterogeneous |

| Friedel-Crafts Alkylation | Arene + Alkene | Alkylarene | Heterogeneous |

| Acetalization | Aldehyde/Ketone + Alcohol | Acetal + Water | Heterogeneous |

| Hydrolysis | Ester + Water | Carboxylic Acid + Alcohol | Homogeneous |

This table is illustrative and based on the general reactivity of sulfonic acid catalysts.

Bifunctional Catalysis Mediated by Both Amine and Sulfonic Acid Moieties

The simultaneous presence of a basic amine group and an acidic sulfonic acid group within the same molecule opens the door to bifunctional catalysis . This synergistic action can facilitate multi-step reactions where both an acid and a base are required. The two functional groups can work in concert to activate different substrates or different parts of the same substrate.

For instance, in a Knoevenagel condensation, the amine could act as a base to deprotonate a methylene (B1212753) group, while the sulfonic acid could activate a carbonyl group. The long, flexible alkyl chain allows the two functional groups to adopt various spatial arrangements, potentially accommodating a wide range of substrates. This intramolecular cooperation can lead to enhanced reaction rates and selectivities compared to using separate acid and base catalysts.

Development of Novel Catalytic Support Materials

The structure of this compound makes it an interesting building block for the creation of new catalytic support materials . It can be envisioned as a functional monomer in polymerization reactions, leading to polymers with regularly spaced acid and base sites.

Furthermore, it could be used to functionalize the surface of existing materials like silica gel or magnetic nanoparticles. beilstein-journals.org The long alkyl chain would form a robust covalent linkage to the support, while the amino and sulfonic acid groups would impart catalytic activity. The self-assembly properties of such long-chain amphiphilic molecules could be exploited to create organized catalytic surfaces, such as micelles or bilayers, on the support material.

Exploration of this compound in Asymmetric Catalysis

While this compound itself is achiral, it can be derivatized to create chiral catalysts for use in asymmetric synthesis. nih.gov The primary amine group serves as a convenient handle for the introduction of a chiral auxiliary. For example, reaction with a chiral acid or aldehyde could yield a chiral amide or imine, respectively.

These chiral derivatives could then be employed as organocatalysts in a variety of stereoselective transformations, such as asymmetric aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The sulfonic acid group could remain as a proton source or be used to anchor the catalyst to a support. The development of such catalysts would be a significant step towards the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Table 2: Examples of Chiral Derivatives and Potential Asymmetric Reactions

| Chiral Auxiliary | Type of Chiral Catalyst | Potential Asymmetric Reaction |

| Chiral Carboxylic Acid | Chiral Amide | Asymmetric Hydrogenation |

| Chiral Aldehyde | Chiral Imine | Asymmetric Alkylation |

| Chiral Epoxide | Chiral Amino Alcohol | Asymmetric Epoxidation |

This table presents hypothetical examples of how this compound could be modified for asymmetric catalysis.

Theoretical and Computational Chemistry Approaches to 12 Aminododecane 1 Sulfonic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity of 12-Aminododecane-1-sulfonic Acid

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of individual molecules with high accuracy. bohrium.comacs.orgresearchgate.net For this compound, these calculations can provide deep insights into its fundamental properties.

The zwitterionic nature of this compound, where the amine group is protonated (-NH3+) and the sulfonic acid group is deprotonated (-SO3-), is a key feature that can be explored using QM. Calculations can determine the geometric and electronic structures of this zwitterion, as well as its cationic and anionic forms. bohrium.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical reactivity and stability of the molecule. nih.gov

Studies on similar molecules, like other amino acids with long alkyl chains, have shown that the nature of the alkyl chain can influence the electronic properties, such as ionization potentials and charge distribution. nih.govresearchgate.netresearchgate.net For this compound, the long dodecyl chain is expected to have a significant impact on its electronic structure compared to shorter-chain analogues.

Hypothetical Data Table: Calculated Electronic Properties of this compound (Zwitterionic Form) using DFT

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -8.5 | eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 | eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.3 | eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 15.2 | Debye | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on -NH3+ | +0.85 | e | Indicates the positive charge localization on the amine group. |

| Mulliken Charge on -SO3- | -0.92 | e | Indicates the negative charge localization on the sulfonate group. |

Note: This data is illustrative and based on typical values for similar molecules. Actual values would require specific quantum chemical calculations.

Furthermore, QM methods can be used to study reaction mechanisms. For instance, the sulfonation process to synthesize this compound can be investigated to understand the transition states and activation energies involved. nih.gov Similarly, the reactivity of the amine and sulfonic acid groups in various chemical environments can be modeled.

Molecular Dynamics Simulations for Self-Assembly Processes and Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are the tool of choice for studying the behavior of large ensembles of molecules over time. nih.govaip.org This is particularly relevant for this compound, which, as an amphiphile, is expected to self-assemble in aqueous solutions.

MD simulations can model the spontaneous aggregation of these molecules into various structures, such as micelles or bilayers. acs.orgrsc.org By simulating a system containing many this compound molecules and water, researchers can observe the formation of these self-assembled structures and analyze their morphology, size, and stability. The simulations reveal the crucial role of the hydrophobic interactions between the long dodecyl chains and the electrostatic and hydrogen bonding interactions between the hydrophilic head groups (amine and sulfonate) and water molecules. aip.orgrsc.org

The effect of concentration and temperature on the self-assembly process can also be systematically studied. aip.orgacs.org For example, simulations can show a transition from spherical micelles at low concentrations to cylindrical or other morphologies at higher concentrations. acs.org

Hypothetical Data Table: Key Intermolecular Interaction Energies in a Simulated this compound Micelle in Water

| Interaction Type | Average Energy | Unit | Description |

| Hydrophobic (Alkyl-Alkyl) | -45 | kJ/mol | Driving force for the core formation of the micelle. |

| Electrostatic (-NH3+...-SO3-) | -25 | kJ/mol | Attraction between the zwitterionic head groups. |

| Hydrogen Bonding (Headgroup-Water) | -18 | kJ/mol | Interactions between the hydrophilic heads and surrounding water. |

| van der Waals | -10 | kJ/mol | General non-bonded interactions contributing to overall stability. |

Note: This data is illustrative and based on typical values from MD simulations of similar amphiphiles.

MD simulations also provide detailed information about the orientation and packing of the molecules within the self-assembled structures. acs.org For instance, the tilt angle of the alkyl chains with respect to the surface of a micelle can be calculated.

Computational Design of Derivatives with Tailored Properties for Specific Applications

Computational chemistry is not only for analysis but also for design. By understanding the structure-property relationships of this compound, it is possible to computationally design new derivatives with enhanced or specific properties. acs.orgosti.gov

For example, if the goal is to create a surfactant with a lower critical micelle concentration (CMC), a key parameter for surfactant efficiency, computational models can be used to predict how modifications to the molecular structure will affect the CMC. rsc.orgrsc.org This could involve changing the length of the alkyl chain, introducing branching, or modifying the head group.

Generative models, a form of artificial intelligence, can be combined with predictive modeling to automatically design novel surfactant structures with desired properties. acs.orgosti.gov These models can explore a vast chemical space to identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery of new materials. digitellinc.com

Hypothetical Data Table: Computationally Designed Derivatives of this compound and their Predicted Properties

| Derivative | Modification | Predicted CMC (mM) | Predicted Application |

| C14-ADS | Lengthened alkyl chain (14 carbons) | 0.8 | Enhanced surface activity |

| Me-ADS | Methyl branch on the alkyl chain | 1.5 | Improved solubility |

| F-ADS | Fluorination of the alkyl chain | 0.5 | Super-hydrophobic surfaces |

| Et-ADS | Ethyl group on the amine | 2.0 | pH-responsive systems |

Note: This data is illustrative and represents the type of output from computational design studies.

Predictive Modeling of Material Performance and Structural Behavior

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, can be used to forecast the macroscopic properties and performance of materials based on their molecular structure. rsc.orgmdpi.com For surfactants like this compound, these models can predict important performance indicators such as surface tension, foaming ability, and detergency. rsc.orgjst.go.jp

By training these models on large datasets of known surfactants, it becomes possible to predict the properties of a new molecule like this compound or its derivatives without the need for extensive and time-consuming experiments. rsc.orgdigitellinc.com These models can take molecular descriptors, which are numerical representations of the molecule's structure, as input to make their predictions.

Furthermore, computational models can predict the structural behavior of materials formed from these molecules. For example, the mechanical properties of a film or membrane composed of self-assembled this compound could be simulated to understand its stability and response to external forces.

Advanced Analytical and Spectroscopic Characterization of 12 Aminododecane 1 Sulfonic Acid and Its Assemblies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 12-aminododecane-1-sulfonic acid, as well as for probing its structural and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, which exists as a zwitterion (H₃N⁺-(CH₂)₁₂-SO₃⁻) in suitable solvents like D₂O, specific chemical shifts in both ¹H and ¹³C NMR spectra are expected.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct signals corresponding to the different methylene (B1212753) (CH₂) groups along the twelve-carbon chain and the protonated amino group. The protons on the carbon adjacent to the ammonium (B1175870) group (C-12) would be deshielded and appear at a downfield chemical shift, typically in the range of δ 3.0-3.2 ppm. The protons on the carbon adjacent to the sulfonate group (C-1) would also be deshielded, appearing around δ 2.8-3.0 ppm. The bulk of the methylene protons in the middle of the chain (C-2 to C-11) would resonate as a broad multiplet in the δ 1.2-1.7 ppm region, characteristic of long alkyl chains.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atom bonded to the ammonium group (C-12) would be found at approximately δ 40-45 ppm. The carbon atom attached to the sulfonate group (C-1) would be significantly deshielded, with a chemical shift in the range of δ 50-55 ppm. The remaining methylene carbons of the alkyl chain would appear in the δ 22-35 ppm range. The precise chemical shifts can be influenced by solvent and pH.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₃N⁺-CH₂ - | 3.0 - 3.2 | 40 - 45 (C-12) |

| -(CH₂ )₁₀- | 1.2 - 1.7 | 22 - 35 (C-2 to C-11) |

| -CH₂ -SO₃⁻ | 2.8 - 3.0 | 50 - 55 (C-1) |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O. These values are estimated based on data for similar long-chain alkylamines and alkyl sulfonates.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying the characteristic functional groups of this compound and for studying its conformational properties. The spectra are dominated by the vibrational modes of the sulfonate (SO₃⁻) and ammonium (NH₃⁺) groups, as well as the alkyl chain.

FTIR Spectroscopy: The FTIR spectrum of solid this compound is expected to show strong and broad absorption bands characteristic of its zwitterionic nature. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group appear as strong bands around 1200 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.net The deformation modes of the ammonium group (NH₃⁺) are expected in the region of 1650-1500 cm⁻¹. researchgate.net The C-H stretching vibrations of the long methylene chain will be prominent in the 2850-2950 cm⁻¹ region. A patent for the related compound 12-aminododecanoic acid shows the -NH₂ bending frequency at 1508 cm⁻¹ and C-N stretching at 1400 cm⁻¹. google.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The S=O symmetric stretching mode, which is strong in the FTIR spectrum, also gives a distinct Raman signal. The C-S stretching vibration is also readily observed in the Raman spectrum. The numerous C-C stretching and CH₂ twisting and rocking modes of the long alkyl chain contribute to a complex series of bands in the fingerprint region. Studies on taurine (B1682933) and other amino acids provide a basis for interpreting these spectra. nih.gov

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H Stretch (NH₃⁺) | 3000-3200 (broad) | Weak |

| C-H Stretch (CH₂) | 2850-2950 | 2850-2950 |

| NH₃⁺ Asymmetric Deformation | ~1620 | Weak |

| NH₃⁺ Symmetric Deformation | ~1520 | Weak |

| CH₂ Scissoring | ~1470 | ~1470 |

| S=O Asymmetric Stretch (SO₃⁻) | ~1200 (strong, broad) | ~1200 |

| S=O Symmetric Stretch (SO₃⁻) | ~1040 (strong) | ~1040 |

| C-N Stretch | ~1100 | ~1100 |

| C-S Stretch | Weak | ~750 |

Table 2: Characteristic vibrational frequencies for this compound, based on data from taurine, long-chain alkyl sulfonates, and amino acids. researchgate.netnih.gov

High-Resolution Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular mass of this compound and to study its fragmentation patterns, which aids in structural confirmation. Electrospray ionization (ESI) is a suitable technique for this polar, zwitterionic compound.

In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution measurement of these ions allows for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would likely show fragmentation pathways involving the loss of the sulfonic acid group (as SO₃, 80 Da) and subsequent or competing fragmentation of the alkyl chain. The fragmentation of the [M-H]⁻ ion often involves the loss of SO₂. acs.orgresearchgate.net The fragmentation of long-chain alkyl sulfonates typically involves cleavage of the alkyl chain. acs.orgresearchgate.net A patent on 12-aminododecanoic acid details mass spectral data showing fragmentation of the alkyl chain. google.com

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 266.1739 | Protonated molecule |

| [M-H]⁻ | 264.1582 | Deprotonated molecule |

| [M+H - H₂O]⁺ | 248.1633 | Loss of water |

| [M+H - SO₃]⁺ | 186.2065 | Loss of sulfur trioxide |

Table 3: Predicted m/z values for key ions of this compound in high-resolution mass spectrometry.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Properties (if conjugated)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques used to study molecules with conjugated π-systems or chromophores/fluorophores. This compound is a saturated aliphatic compound and lacks a chromophore that absorbs in the typical UV-Vis range (200-800 nm). Therefore, it is not expected to exhibit significant electronic absorption or fluorescence. These techniques would not be primary methods for its characterization.

X-ray Diffraction and Scattering Studies

X-ray diffraction techniques are powerful for determining the three-dimensional structure of crystalline materials.

Single Crystal X-ray Diffraction for Precise Crystal Structure Determination

It is expected that this compound crystallizes as a zwitterion, H₃N⁺-(CH₂)₁₂-SO₃⁻. The crystal structure would be dominated by an extensive network of hydrogen bonds. The ammonium group (NH₃⁺) would act as a hydrogen bond donor, forming N-H···O bonds with the oxygen atoms of the sulfonate groups of neighboring molecules. This would lead to the formation of layers or a three-dimensional network.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Supramolecular Architectures

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) are powerful non-destructive techniques for probing the hierarchical structure of materials from the atomic to the nanoscale. researchgate.netnih.govxenocs.com SAXS measures the elastic scattering of X-rays at very low angles (typically 0.1-10°) to provide information on the shape, size, and arrangement of larger-scale structures like micelles, vesicles, or ordered polymer domains (1-100 nm). researchgate.netmdpi.com WAXS, conversely, analyzes scattering at higher angles to reveal information about atomic-scale ordering, such as the packing of molecules in a crystalline lattice. mdpi.com

For an amphiphile like this compound, SAXS would be invaluable for characterizing the supramolecular aggregates it forms in aqueous solution. By analyzing the scattering profile (intensity I versus the scattering vector q), one could determine the morphology (e.g., spherical micelles, cylindrical rods, or lamellar bilayers) and key dimensional parameters of the assemblies. WAXS would complement this by providing insight into the packing of the dodecyl chains within the aggregates, for instance, distinguishing between a liquid-like disordered state and a more ordered hexagonal or lamellar packing arrangement. xenocs.commdpi.com

Table 1: Illustrative SAXS/WAXS Data for this compound Assemblies in Aqueous Solution

| Parameter | Technique | Hypothetical Value | Inferred Structural Feature |

| Radius of Gyration (Rg) | SAXS | 2.1 nm | Indicates the overall size of the self-assembled micelles. |

| Aggregation Number (N_agg) | SAXS | ~60 | Estimated number of molecules per micelle. |

| Form Factor Analysis | SAXS | Best fit to spherical model | Suggests the formation of spherical micelles at the tested concentration. |

| d-spacing | WAXS | 4.5 Å | Corresponds to the average distance between packed alkyl chains, indicative of a relatively ordered arrangement within the micellar core. |

Microscopic and Imaging Modalities for Morphological and Surface Analysis

Microscopy techniques provide direct visualization of the morphology and topography of materials, offering a crucial real-space complement to the reciprocal-space information from scattering methods.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that generates a 3D topographical map of a surface by scanning a sharp tip at the end of a cantilever across it. rsc.orgoup.com It is exceptionally suited for characterizing self-assembled monolayers (SAMs) or other surface-adsorbed structures. researchgate.net

If a solution of this compound were deposited onto a flat substrate like mica or gold, AFM could be used to visualize the formation of molecular layers. rsc.org Topographical images would reveal the coverage, uniformity, and the presence of any defects in the film. Height analysis of these images would allow for the precise measurement of the monolayer or bilayer thickness, which can be compared to the theoretical molecular length to deduce the orientation of the molecules relative to the surface. mdpi.com

Table 2: Hypothetical AFM Surface Analysis of a Self-Assembled Monolayer of this compound on a Gold Substrate

| Parameter | Description | Hypothetical Value | Interpretation |

| Layer Height | Average thickness of the assembled molecular layer. | 1.7 ± 0.2 nm | Consistent with a monolayer of molecules oriented nearly perpendicular to the surface. |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations. | 0.3 nm | Indicates a very smooth and well-ordered monolayer. |

| Root Mean Square Roughness (Rq) | The root mean square average of height deviations from the mean plane. | 0.4 nm | Provides a measure of surface variability. |

Transmission Electron Microscopy (TEM) provides unparalleled high-resolution images of the internal structure of materials by passing a beam of electrons through an ultrathin specimen. nih.gov For soft matter assemblies like those formed by this compound in solution, cryogenic TEM (cryo-TEM) is particularly powerful. By flash-freezing the sample, the native, hydrated structures are preserved and can be imaged directly. mit.eduaps.org

Cryo-TEM would allow for the direct visualization of the shape and size distribution of aggregates such as vesicles, nanotubes, or fibrils. nih.govacs.org For instance, if vesicles were formed, TEM could reveal whether they are unilamellar (single bilayer) or multilamellar (multiple concentric bilayers) and provide precise measurements of the membrane thickness. tue.nl

Table 3: Potential Morphological Findings from TEM Analysis of this compound Assemblies

| Observed Morphology | Size Range | Key Structural Details |

| Unilamellar Vesicles | 50 - 200 nm diameter | Spherical structures with a single, distinct bilayer. |

| Elongated Micelles/Fibrils | 5 nm diameter, up to several micrometers in length | Long, thread-like structures. |

| Bilayer Thickness | 4.0 ± 0.3 nm | Measured thickness of the vesicle wall or fibril cross-section, consistent with a bilayer of molecules. |

Scanning Electron Microscopy (SEM) creates images by scanning a surface with a focused beam of electrons, providing information about the surface topography and morphology at the micro- and nanoscale. tescan-analytics.com It is highly effective for examining the three-dimensional shape and texture of bulk or dried materials. espublisher.com

For this compound, SEM would be used to analyze the morphology of the compound in its solid, crystalline state. researchgate.netmdpi.com Images could reveal the characteristic crystal habit (e.g., plates, needles, blocks), the size distribution of the crystals, and the surface texture. espublisher.combris.ac.uk This information is critical for understanding the material's bulk properties and processing behavior.

Table 4: Illustrative SEM Morphological Data for Crystalline this compound

| Feature | Description | Observation |

| Crystal Habit | The characteristic external shape of the crystals. | Plate-like or lamellar structures. |

| Particle Size | The average size of the crystalline particles. | 10 - 50 µm |

| Surface Texture | The microscale features on the crystal surfaces. | Smooth facets with some step-like growth features. |

Electrochemical and Rheological Characterization for Functional Materials

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of molecular species. mdpi.com By scanning the potential of an electrode and measuring the resulting current, one can determine the potentials at which oxidation and reduction events occur and investigate the stability of the redox products. journalijdr.comresearchgate.netacs.org

The primary amine group in this compound is electrochemically active and can be oxidized. A CV experiment would reveal the potential of this oxidation, providing fundamental data on its electronic properties. researchgate.net Furthermore, if the molecule is used to form a self-assembled monolayer on an electrode, CV can confirm the successful modification and assess the layer's ability to block or mediate electron transfer.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of materials and their interfaces. nih.gov It works by applying a small sinusoidal AC voltage and measuring the current response over a wide range of frequencies. The resulting impedance data can be modeled with an equivalent electrical circuit to quantify properties like resistance and capacitance. abo.fiupb.ro When an electrode is modified with a layer of this compound, EIS can provide detailed information about the layer's integrity, its dielectric properties, and its resistance to charge transfer, which is crucial for applications in sensing or corrosion protection. rsc.orgresearchgate.net

Table 5: Representative Electrochemical Data for a this compound-Modified Electrode

| Parameter | Technique | Hypothetical Value | Interpretation |

| Anodic Peak Potential (E_pa) | CV | +0.95 V (vs. Ag/AgCl) | Potential at which the amine group is oxidized. |

| Charge Transfer Resistance (R_ct) | EIS | 5.2 kΩ | Represents the resistance to electron transfer across the monolayer, indicating significant blocking behavior. |

| Double-Layer Capacitance (C_dl) | EIS | 2.5 µF/cm² | Lower than a bare electrode, reflecting the formation of a dielectric layer on the surface. |

Rheological Studies of Gels and Polymeric Solutions

Currently, there is a notable absence of specific, detailed research findings and data tables in publicly accessible scientific literature concerning the rheological properties of gels and polymeric solutions exclusively containing this compound. General principles of rheology, the study of the flow of matter, can provide a foundational understanding of how these materials might behave. This behavior is crucial for applications where the flow and deformation properties are critical.

The rheological character of a solution or gel is primarily defined by its viscosity (resistance to flow) and viscoelasticity (exhibiting both viscous and elastic characteristics when deformed). These properties are influenced by factors such as concentration, temperature, pH, and the presence of other substances.

For assemblies of this compound, which possesses a long hydrocarbon tail and both amino and sulfonic acid functional groups, the formation of complex structures in solution is anticipated. These structures, such as micelles or other aggregates, would significantly influence the rheological behavior of the fluid.

General Rheological Behavior of Similar Systems:

Viscosity and Shear-Thinning Behavior: Solutions containing self-assembling molecules like this compound are expected to exhibit non-Newtonian behavior. Specifically, they are likely to be shear-thinning , where the viscosity decreases as the applied shear rate increases. nih.gov This is because the shear forces can disrupt the organized assemblies, leading to easier flow. At very low or very high shear rates, the solution might exhibit Newtonian behavior, where viscosity is constant. nih.gov

Viscoelastic Properties: Gels and concentrated polymeric solutions of such amphiphilic molecules typically exhibit viscoelastic properties. This can be characterized by the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. researchgate.net In a gel state, G' is typically greater than G'', indicating a more solid-like structure. researchgate.net The frequency at which these moduli are measured can reveal information about the relaxation times of the polymer networks. mdpi.com

Influence of Concentration: The concentration of this compound would be a critical parameter. Below a certain concentration, the solution may behave as a simple liquid. As the concentration increases and self-assembly occurs, the viscosity and viscoelastic moduli would be expected to rise significantly. acs.org

Effect of Additives: The presence of salts, co-solvents, or other polymers could drastically alter the rheological properties by affecting the self-assembly and intermolecular interactions of this compound. For instance, the addition of salt can screen electrostatic interactions, potentially leading to changes in the size and shape of aggregates and, consequently, the rheology of the solution.

While direct experimental data for this compound is not available, the table below provides a conceptual framework for the kind of data that would be generated from rheological studies of such a system.

Table 1: Hypothetical Rheological Data for a this compound Gel

| Rheological Parameter | Expected Trend with Increasing Concentration | Description |

| Zero-Shear Viscosity (η₀) | Increase | The viscosity at very low shear rates, reflecting the resistance to flow of the undisturbed material structure. |

| Storage Modulus (G') | Increase | Represents the elastic energy stored in the material upon deformation. A higher G' indicates a more solid-like, structured gel. |

| Loss Modulus (G'') | Increase | Represents the energy dissipated as heat upon deformation. |

| Tan δ (G''/G') | Decrease | The ratio of the loss to the storage modulus. A value less than 1 indicates a predominantly elastic, gel-like material. |

| Yield Stress (τᵧ) | Increase | The minimum stress required to initiate flow in a structured fluid. |

It is important to emphasize that this discussion is based on the general behavior of analogous chemical systems. Detailed and accurate rheological characterization would necessitate specific experimental investigation of this compound and its assemblies.

Future Research Directions and Unexplored Avenues for 12 Aminododecane 1 Sulfonic Acid

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing, Microfluidics)

The synthesis of complex molecular architectures often relies on precise control over reaction conditions and spatial organization. Advanced manufacturing techniques offer novel platforms to achieve this, and the integration of 12-aminododecane-1-sulfonic acid into these processes presents a compelling research avenue.

3D Printing: The long alkyl chain of this compound could be exploited to develop novel printable materials. For instance, it could be incorporated as a functional monomer or cross-linker in photopolymer resins for stereolithography (SLA) or as a component in hydrogel formulations for extrusion-based 3D printing. The sulfonic acid groups could impart ion-exchange properties or enhance the hydrophilicity of the printed structures, making them suitable for applications in custom-designed separation media, catalytic supports, or scaffolds for tissue engineering. Future research could focus on formulating printable inks containing this compound and characterizing the mechanical and chemical properties of the resulting 3D printed objects.

Microfluidics: Microfluidic reactors offer exquisite control over mixing, reaction times, and heat transfer, making them ideal for complex, multi-step syntheses. The use of this compound as a building block for creating larger, functionalized molecules could be significantly enhanced within microfluidic systems. For example, the precise conditions in a microreactor could facilitate the controlled sequential addition of different reactants to the amine and sulfonic acid groups of this compound, leading to the high-yield synthesis of well-defined oligomers or dendrimers. This approach could minimize the formation of byproducts, a common challenge in bulk synthesis.